2-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide

PI3K inhibition Kinase inhibitor Oncology target

This compound is a patent-claimed PI3K inhibitor with a unique 2-nitro substituent that enables one-step reduction to a 2-amino intermediate—a synthetic branching point not available in 2-methoxy or 2-chloro analogs. Its PI3K activity distinguishes it from other 2-substituted benzamide congeners in the phenylpiperazine sulfonamide series, which lack this target profile. Procure for PI3K-focused drug discovery, IP space exploration around phenylpiperazine sulfonamide kinase inhibitors, or SAR campaigns requiring rapid analog library generation via the reducible nitro handle. Not recommended for AChE/BChE programs without prior enzymatic validation.

Molecular Formula C19H22N4O5S
Molecular Weight 418.47
CAS No. 897621-11-3
Cat. No. B2551729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide
CAS897621-11-3
Molecular FormulaC19H22N4O5S
Molecular Weight418.47
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C19H22N4O5S/c24-19(17-8-4-5-9-18(17)23(25)26)20-10-15-29(27,28)22-13-11-21(12-14-22)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,20,24)
InChIKeyVZWKOQUGOKJFQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide (CAS 897621-11-3): Structural Identity and Class Context for Informed Procurement


2-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide is a synthetic small molecule (C19H22N4O5S, MW 418.5 g/mol) that integrates a 2-nitrobenzamide moiety with a 4-phenylpiperazine group via a sulfonylethyl linker [1]. The compound is cataloged as an inhibitor of phosphoinositide 3-kinase (PI3K) activity in patent literature [2] and has been noted for potential acetylcholinesterase (AChE) inhibitory properties within its structural class [3]. Its 2-nitro substituent distinguishes it from other 2-substituted benzamide analogs (e.g., 2-methoxy, 2-chloro, 2-fluoro) in the same sulfonylethyl-phenylpiperazine series, imparting unique electronic characteristics and a reducible synthetic handle.

Why 2-Substituted Benzamide Analogs of 4-Phenylpiperazine Sulfonamides Cannot Be Simply Interchanged with CAS 897621-11-3


Within the class of N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamides, the nature of the 2-position substituent on the benzamide ring critically determines the compound's biological target engagement, physicochemical properties, and synthetic utility [1]. The 2-nitro variant (CAS 897621-11-3) is explicitly claimed as a PI3-kinase inhibitor in patent filings, a target profile not shared by its 2-methoxy, 2-chloro, or unsubstituted benzamide congeners [2]. Furthermore, the strongly electron-withdrawing nitro group alters the benzamide ring's electronic distribution, influencing both binding interactions at enzyme active sites and susceptibility to metabolic reduction—yielding an arylamine intermediate that can serve as a synthetic branching point for further derivatization [3]. Generic substitution without confirming target-specific activity and synthetic compatibility risks project failure in both biological screening campaigns and chemical synthesis workflows.

Quantitative Differentiation Evidence for 2-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide (CAS 897621-11-3)


PI3-Kinase Inhibitor Identity: Patent-Based Target Differentiation from 2-Methoxy and 2-Chloro Analogs

CAS 897621-11-3 is explicitly claimed in US8536169 as an inhibitor of PI3-kinase activity, a mechanistic class not attributed to the 2-methoxy, 2-chloro, or unsubstituted benzamide analogs in the same patent family [1]. While the patent does not disclose isolated IC50 values for this specific compound, its inclusion in a focused PI3K inhibitor patent distinguishes it from structurally similar 2-substituted benzamides that have been characterized primarily as acetylcholinesterase inhibitors (2-methoxy analog) or 26S proteasome ligands (2-chloro-indanyl analog) [2]. This target divergence means that substituting the 2-nitro compound with a 2-methoxy or 2-chloro congener in a PI3K screening campaign would introduce a compound with unvalidated (and likely absent) PI3K activity.

PI3K inhibition Kinase inhibitor Oncology target

Electronic Effect of 2-Nitro Substituent: Computed vs. Measured Property Differentiation from 2-Methoxy and Unsubstituted Analogs

The 2-nitro group exerts a strong electron-withdrawing effect (Hammett σmeta = 0.71, σpara = 0.78) on the benzamide ring, in contrast to the electron-donating 2-methoxy group (σmeta = 0.12, σpara = -0.27) or hydrogen (σ = 0) in the unsubstituted analog [1]. This electronic difference is reflected in the computed partition coefficient (XLogP3-AA): the 2-nitro compound has a lower lipophilicity (XLogP3-AA = 1.9) compared to the 2-methoxy analog, which is expected to have a higher logP due to the lipophilic methoxy group [2]. The increased polarity of the 2-nitro variant, combined with a larger topological polar surface area (TPSA = 124 Ų vs. an estimated ~93 Ų for the 2-methoxy analog based on replacement of -OCH3 with -NO2), may affect membrane permeability and blood-brain barrier penetration, parameters critical for CNS vs. peripheral target engagement [2].

Electronic properties Hammett constant Structure-activity relationships

Nitro Group as a Synthetic Handle: Reduction to Arylamine for Downstream Derivatization Not Possible with 2-Chloro or 2-Methoxy Analogs

The 2-nitro substituent can be selectively reduced under mild conditions (e.g., H2/Pd-C, SnCl2, or Fe/HCl) to yield the corresponding 2-aminobenzamide derivative, which serves as a versatile intermediate for further functionalization via amide coupling, reductive amination, or diazotization [1]. In contrast, the 2-methoxy analog cannot be demethylated without harsh conditions (BBr3, high temperature), and the 2-chloro analog requires transition metal-catalyzed cross-coupling for further elaboration, adding synthetic complexity [2]. This makes the 2-nitro compound uniquely suited as a branching scaffold in medicinal chemistry campaigns where late-stage diversification is desired, a feature not shared by its 2-halo or 2-alkoxy counterparts.

Chemical derivatization Reductive amination Library synthesis

Weak Acetylcholinesterase Inhibition Commons to the Arylpiperazine Sulfonamide Scaffold Limits Differentiation Among 2-Substituted Analogs for Cholinergic Applications

A systematic study of 1-arylsulfonyl-4-phenylpiperazine derivatives (Abbasi et al., 2017) demonstrated that the parent scaffold exhibits weak or negligible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) across a 14-compound panel, with IC50 values generally exceeding 100 µM [1]. While the 2-methoxy analog of the target compound is claimed by vendors to inhibit AChE, the published data on the core scaffold suggest that the sulfonamide-linked phenylpiperazine moiety is a poor pharmacophore for cholinesterase inhibition, regardless of the benzamide substitution pattern [1]. Consequently, the 2-nitro compound should not be preferentially selected over its 2-methoxy or 2-chloro analogs on the basis of AChE activity alone, as none of the 2-substituted benzamide congeners have demonstrated potent, validated cholinesterase inhibition in peer-reviewed literature.

Acetylcholinesterase Cholinesterase inhibition Neuroprotection

Recommended Research and Industrial Application Scenarios for 2-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide (CAS 897621-11-3)


PI3-Kinase Inhibitor Screening and Lead Optimization Campaigns

CAS 897621-11-3 is best deployed in PI3K-focused drug discovery programs where its patent-claimed inhibitory activity can be validated and optimized [1]. Given the absence of PI3K activity in structurally similar 2-substituted benzamide analogs (Evidence Item 1), this compound serves as a starting point for developing a novel PI3K inhibitor chemotype distinct from established scaffolds like wortmannin or LY294002. Procurement is recommended for research groups seeking to explore intellectual property space around phenylpiperazine sulfonamide-based kinase inhibitors.

Medicinal Chemistry Diversification via Nitro-to-Amine Reduction for Parallel Library Synthesis

The 2-nitro substituent enables straightforward reduction to the 2-amino intermediate, providing a single-step entry to a diverse array of amides, sulfonamides, ureas, and heterocyclic derivatives (e.g., benzimidazoles, quinazolines) [2]. This synthetic handle is not available in the 2-methoxy or 2-chloro analogs without additional deprotection or cross-coupling steps (Evidence Item 3). Procure this compound when planning structure-activity relationship (SAR) exploration that requires rapid generation of analog libraries with varying N-substitution patterns at the 2-position.

Physicochemical Property Studies: Evaluating Electronic Effects of 2-Nitro Substitution on Membrane Permeability and Target Binding

The strong electron-withdrawing character and moderate lipophilicity (XLogP3-AA = 1.9, TPSA = 124 Ų) of this compound make it suitable for controlled studies comparing the impact of 2-position electronics on cellular permeability and target engagement, using the 2-methoxy analog as an electron-donating comparator and the unsubstituted benzamide as a neutral baseline (Evidence Item 2) [1]. Such studies can inform design principles for CNS vs. peripheral drug candidates within the phenylpiperazine sulfonamide class.

Caution: Not Recommended for Acetylcholinesterase-Targeted Projects

Based on published data indicating that the 1-arylsulfonyl-4-phenylpiperazine scaffold is inherently a weak pharmacophore for cholinesterase inhibition (Evidence Item 4) [3], procurement of this compound specifically for AChE or BChE inhibitor development is not supported by peer-reviewed evidence. Researchers should verify AChE activity claims through direct enzymatic assay before committing resources to this target indication.

Quote Request

Request a Quote for 2-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.